

Application Notes and Protocols: Hydrozincation of Alkynes and Other Unsaturated Bonds

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Compound of Interest

Compound Name: *hydride;zinc*

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Introduction

Hydrozincation, the addition of a zinc-hydride (Zn-H) bond across an unsaturated carbon-carbon bond, has emerged as a powerful transformation in organic synthesis. This reaction provides a direct route to organozinc compounds, which are valuable intermediates for subsequent carbon-carbon and carbon-heteroatom bond formations. Of particular significance is the hydrozincation of alkynes, which often proceeds with high stereoselectivity to afford vinylzinc species. These intermediates can be protonated to yield Z-alkenes, a common motif in natural products and pharmaceutical agents.^{[1][2][3][4]} The reaction is also applicable to other unsaturated systems like alkenes and diynes, offering a versatile tool for the construction of complex molecular architectures.^{[1][2]} Recent advancements in catalysis have expanded the scope and functional group tolerance of hydrozincation, making it an increasingly attractive method for drug development and fine chemical synthesis.^{[1][2][5]}

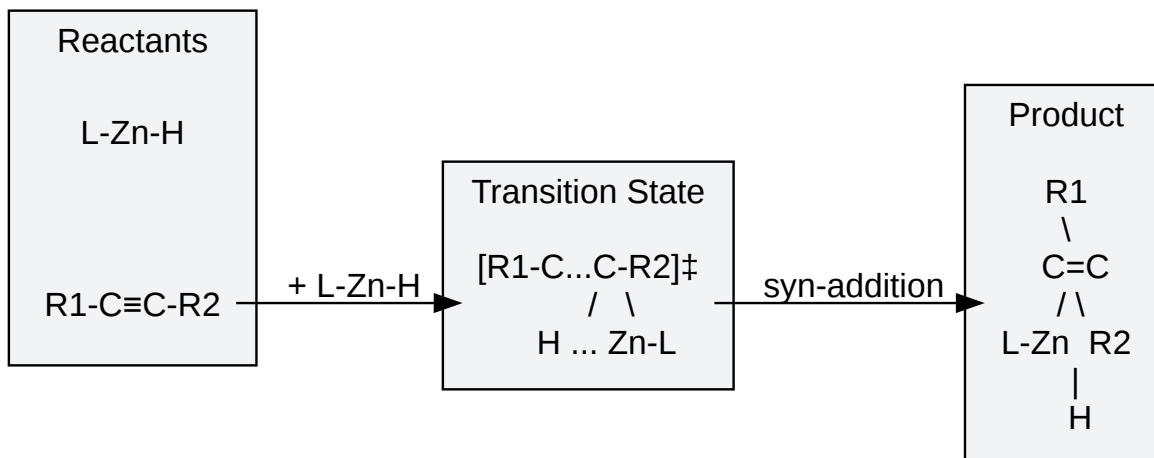
Reaction Mechanisms and Stereoselectivity

The hydrozincation of alkynes is characterized by its high stereospecificity, typically proceeding via a syn-addition of the Zn-H bond across the triple bond.^{[1][2]} This results in the exclusive formation of the syn-hydrozincation product, which upon quenching with a proton source, yields

the corresponding Z-alkene.[1][2] The regioselectivity of the addition to unsymmetrical alkynes can be influenced by both steric and electronic factors of the substituents on the alkyne.

In catalyzed systems, particularly with nickel, the reaction mechanism can be more complex. For instance, nickel-catalyzed hydroimination of alkynes is proposed to proceed through an anti-iminometalation pathway.[6] Similarly, nickel-catalyzed hydroaminoalkylation involves intermediates such as five-membered nickelacycles.[7]

The general mechanism for a zinc-hydride addition to an alkyne is depicted below:



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Caption: Generalized mechanism of syn-hydrozincation of an internal alkyne.

Applications in Organic Synthesis and Drug Development

The synthetic utility of hydrozincation is most prominently demonstrated in the stereoselective synthesis of alkenes. The semi-hydrogenation of alkynes to Z-alkenes is a fundamental transformation in the synthesis of numerous natural products and pharmaceuticals.[1][2][5] For instance, the core structures of combretastatins, a class of potent anticancer agents, feature a Z-stilbene moiety that can be accessed through stereoselective alkyne reduction. The hydrozincation-protonolysis sequence offers a valuable alternative to traditional methods like Lindlar hydrogenation.

Furthermore, the vinylzinc intermediates generated from hydrozincation can participate in a variety of subsequent reactions, such as cross-coupling reactions (e.g., Negishi coupling), allowing for the construction of more complex carbon skeletons. This two-step, one-pot functionalization expands the synthetic possibilities, enabling the rapid diversification of molecular scaffolds, a key strategy in drug discovery. The development of late-stage functionalization of complex molecules, including pharmaceuticals, is an area where hydrozincation and related transformations can have a significant impact.[\[8\]](#)

Experimental Protocols

Protocol 1: General Procedure for the Zinc-Catalyzed Semi-Hydrogenation of Internal Alkynes

This protocol is adapted from a general method for the selective hydrogenation of alkynes using a zinc-anilide complex.[\[1\]](#)[\[2\]](#)

Materials:

- Zinc-anilide precatalyst (e.g., {7DIPP}ZnPh(NTf₂))
- Internal alkyne
- Anhydrous, degassed solvent (e.g., toluene or benzene)
- Hydrogen gas (H₂)
- Standard Schlenk line or glovebox equipment

Procedure:

- In a glovebox, charge a Schlenk tube equipped with a magnetic stir bar with the zinc-anilide precatalyst (1-5 mol%).
- Add the internal alkyne (1.0 equiv) to the Schlenk tube.
- Add the anhydrous, degassed solvent to dissolve the reagents.
- Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

- Purge the headspace of the tube with hydrogen gas.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and carefully quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired Z-alkene.

Protocol 2: Nickel-Catalyzed Hydrocyanation of Terminal Alkynes

This protocol is based on a method for the hydrocyanation of terminal alkynes using Zn(CN)2 and water as the hydrogen source, avoiding the use of highly toxic HCN gas.[\[9\]](#)

Materials:

- Ni(acac)2 (catalyst)
- Neocuproine (ligand)
- Manganese powder (reductant)
- Zinc cyanide (Zn(CN)2)
- Terminal alkyne
- Degassed solvent mixture (e.g., THF/H2O)

Procedure:

- To an oven-dried reaction vessel, add Ni(acac)₂ (5 mol%), neocuproine (10 mol%), and manganese powder (2.0 equiv).
- Seal the vessel and purge with an inert atmosphere (e.g., argon).
- Add the terminal alkyne (1.0 equiv) and Zn(CN)₂ (1.0 equiv).
- Add the degassed solvent mixture (e.g., THF/H₂O 10:1).
- Stir the reaction mixture at room temperature or slightly elevated temperature (25-50 °C).
- Monitor the reaction by GC-MS until the starting material is consumed.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the vinyl nitrile product.

Data Presentation

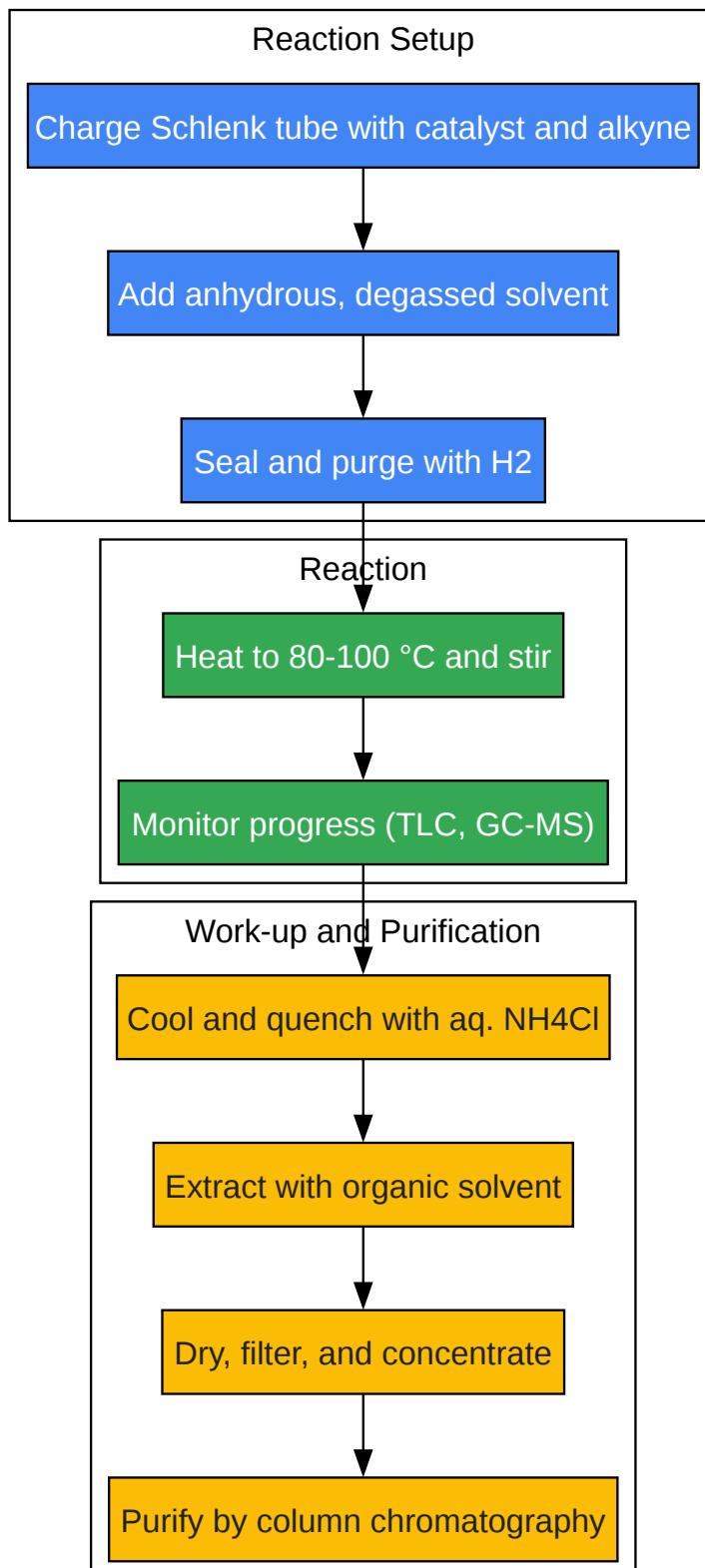
Table 1: Substrate Scope and Selectivity in Zinc-Catalyzed Semi-Hydrogenation of Internal Alkynes[1][2]

Entry	Alkyne Substrate	Product	Yield (%)	Z:E Ratio	Alkene:Alkene Ratio
1	Diphenylacetylene	(Z)-Stilbene	>99	>99:1	>99:1
2	1-Phenyl-1-propyne	(Z)-1-Phenyl-1-propene	95	>99:1	98:2
3	4-Octyne	(Z)-4-Octene	98	>99:1	99:1
4	1-(p-tolyl)-2-phenylethyne	(Z)-1-(p-tolyl)-2-phenylethene	96	>99:1	>99:1

Table 2: Nickel-Catalyzed Hydrocyanation of Terminal Alkynes with Zn(CN)2[9]

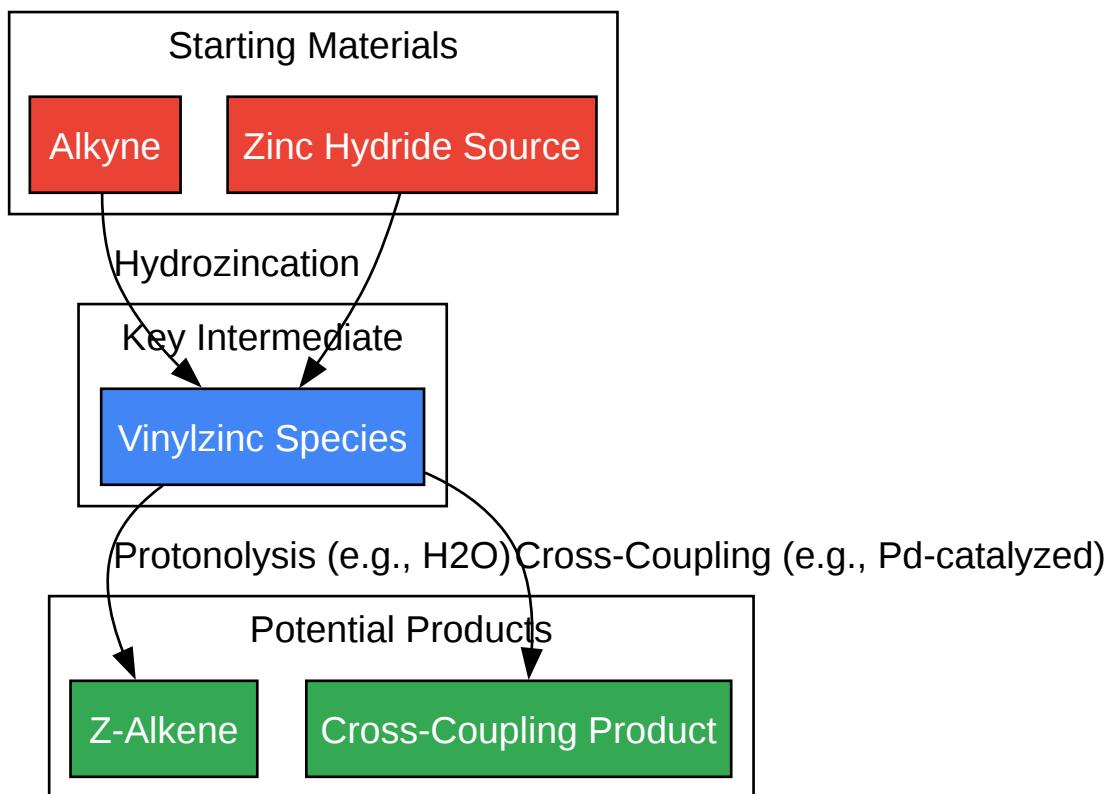
Entry	Alkyne Substrate	Product	Yield (%)	Regioselectivity (Markovnikov: anti-Markovnikov)
1	Phenylacetylene	2-Phenylacrylonitrile	95	>99:1
2	1-Octyne	2-Methylideneoctanenitrile	85	>99:1
3	4-Ethynylanisole	2-(4-Methoxyphenyl)acrylonitrile	92	>99:1
4	3-Ethynyl-1H-indole	2-(1H-indol-3-yl)acrylonitrile	78	>99:1

Visualizations



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Caption: Experimental workflow for zinc-catalyzed semi-hydrogenation of alkynes.



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Caption: Synthetic pathways originating from the hydrozincation of alkynes.

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